molecular formula C25H22ClN3 B11218967 4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11218967
M. Wt: 399.9 g/mol
InChI Key: ODHHHHHLNDBWCO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-ylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Introduction of the pyrimido ring: The benzimidazole core is then reacted with a suitable pyrimidine derivative under basic conditions to form the pyrimido[1,2-a]benzimidazole structure.

    Substitution reactions: The chlorophenyl and propan-2-ylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-2-[4-(methyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 4-(3-Chlorophenyl)-2-[4-(ethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 4-(3-Chlorophenyl)-2-[4-(butyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific structural features, such as the presence of both chlorophenyl and propan-2-ylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22ClN3

Molecular Weight

399.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C25H22ClN3/c1-16(2)17-10-12-18(13-11-17)22-15-24(19-6-5-7-20(26)14-19)29-23-9-4-3-8-21(23)27-25(29)28-22/h3-16,24H,1-2H3,(H,27,28)

InChI Key

ODHHHHHLNDBWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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